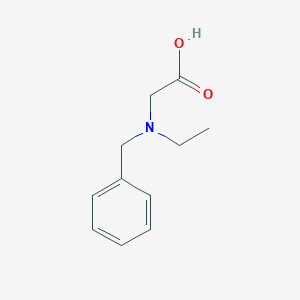

Glycine, N-ethyl-N-(phenylmethyl)-

Description

Contextualization within N-Substituted Glycine (B1666218) Derivatives

Glycine, the simplest amino acid, possesses a primary amine group that can be modified through the substitution of its hydrogen atoms. nih.govacs.org This process of N-substitution gives rise to a diverse family of compounds known as N-substituted glycine derivatives. nih.govacs.org These derivatives are characterized by the attachment of various organic groups to the nitrogen atom of the glycine backbone. nih.gov Glycine, N-ethyl-N-(phenylmethyl)- is one such derivative, featuring both an ethyl group and a phenylmethyl (benzyl) group attached to the nitrogen.

The significance of N-substituted glycines lies in their structural relationship to peptides and their potential to form polymers known as peptoids. nih.govdrugbank.com Peptoids, or N-substituted polyglycines, are a class of peptide mimics that have garnered considerable interest in the biosciences. nih.gov Unlike peptides, the side chains in peptoids are attached to the nitrogen atom of the backbone rather than the alpha-carbon. This structural alteration confers resistance to proteolytic degradation, a major advantage for the development of therapeutic agents. nih.gov

The specific substitutions on the nitrogen atom, such as the ethyl and benzyl (B1604629) groups in Glycine, N-ethyl-N-(phenylmethyl)-, play a crucial role in determining the compound's chemical properties, including its hydrophobicity and potential biological activity. nih.govcymitquimica.com The benzyl group, in particular, introduces an aromatic moiety, which can influence molecular interactions.

Scope and Significance of Academic Inquiry

Academic research into N-substituted glycine derivatives is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science. A primary focus of this inquiry is the development of efficient and cost-effective synthetic methodologies. guidechem.com For instance, the synthesis of N-benzylglycine ethyl ester, a closely related compound, has been optimized by studying the effects of reaction temperature, starting materials, and catalysts. guidechem.comchemicalbook.comgoogle.com

The scientific importance of these compounds stems from their role as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai They serve as versatile building blocks for creating novel materials like peptides and polymers. ontosight.ai Furthermore, research has explored the potential of N-substituted glycine derivatives as enzyme inhibitors and receptor antagonists. ontosight.ai

The study of these derivatives also extends to their biological relevance. For example, some N-substituted glycines have been investigated for their potential anti-inflammatory and antimicrobial effects. ontosight.ai The lipophilicity of these compounds, influenced by the nature of the N-substituents, is a critical factor in their ability to cross cell membranes, a key consideration in drug design. nih.gov The interaction of these molecules with biological macromolecules such as DNA and human serum albumin (HSA) is another active area of research. nih.govacs.org

While direct and extensive research on Glycine, N-ethyl-N-(phenylmethyl)- is limited, the broader academic inquiry into N-substituted glycine derivatives provides a solid foundation for understanding its potential properties and applications. The established synthetic routes and the well-documented significance of related compounds underscore the potential for future research into this specific molecule.

Detailed Research Findings

While specific research on Glycine, N-ethyl-N-(phenylmethyl)- is not abundant in publicly accessible literature, information on closely related N-substituted glycine derivatives provides valuable insights into its potential chemical properties and synthesis.

Synthesis and Properties

The synthesis of N-substituted glycine derivatives, such as the closely related N-benzylglycine ethyl ester, is well-documented. guidechem.com One common method involves the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride. guidechem.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), and a suitable solvent like ethanol (B145695). guidechem.com Optimization of this process has focused on variables like reaction temperature and the ratio of reactants to maximize yield and purity while minimizing the formation of byproducts like N,N-dibenzylglycine ethyl ester. guidechem.com Another synthetic approach utilizes benzylamine (B48309) and ethyl chloroacetate. chemicalbook.comontosight.ai

The physical and chemical properties of these compounds are influenced by the substituents on the nitrogen atom. For instance, N-benzylglycine ethyl ester is described as being soluble in organic solvents like ethanol and dichloromethane (B109758), with limited solubility in water due to the hydrophobic nature of the benzyl group. cymitquimica.com It is generally stable under standard conditions but can be susceptible to hydrolysis of the ester group in the presence of strong acids or bases. cymitquimica.com

Table 1: Chemical and Physical Properties of Related N-Substituted Glycine Derivatives

| Property | N-Benzylglycine ethyl ester | Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester |

| CAS Number | 6436-90-4 biosynth.com | 62004-76-6 chemicalbook.com |

| Molecular Formula | C₁₁H₁₅NO₂ biosynth.com | C₁₂H₁₇NO₂ chemicalbook.com |

| Molecular Weight | 193.24 g/mol biosynth.com | 207.27 g/mol chemicalbook.com |

| Boiling Point | 141 °C biosynth.com | 138 °C (at 13 Torr) chemicalbook.com |

| Density | 1.031 g/cm³ biosynth.com | 1.041 g/cm³ (Predicted) chemicalbook.com |

Research Applications

N-substituted glycine derivatives are primarily utilized as intermediates in organic synthesis and for the creation of peptoids. nih.govontosight.ai Peptoids, or N-substituted polyglycines, are of significant interest in drug discovery due to their resistance to proteolysis. nih.gov The modular nature of their synthesis allows for the creation of diverse chemical libraries for screening potential therapeutic agents. nih.gov

Research has also explored the biological activities of various N-substituted glycine derivatives. For example, some have been investigated for their potential as anti-inflammatory agents. ontosight.ai The structural motifs present in these compounds can allow them to interact with biological targets. nih.govontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[benzyl(ethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-12(9-11(13)14)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRQEIBXODSBPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599574 | |

| Record name | N-Benzyl-N-ethylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92510-98-0 | |

| Record name | N-Benzyl-N-ethylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Glycine, N Ethyl N Phenylmethyl

Alkylation Strategies for N-Substitution

The sequential introduction of alkyl groups onto a glycine (B1666218) derivative is a direct and common approach for synthesizing N,N-disubstituted amino acids. This typically involves the protection of the carboxyl group, followed by stepwise N-alkylation.

Direct Alkylation of Glycine Derivatives

Direct alkylation is a fundamental method for forging carbon-nitrogen bonds. In the context of synthesizing Glycine, N-ethyl-N-(phenylmethyl)-, a two-step alkylation of a glycine ester is a plausible pathway. The process can commence with either N-benzylation followed by N-ethylation, or vice versa.

A common starting material is a glycine ester, such as glycine ethyl ester, often used as its hydrochloride salt. Current time information in Bangalore, IN.researchgate.net The synthesis of the intermediate, N-benzylglycine ethyl ester, can be achieved by reacting glycine ethyl ester hydrochloride with benzyl (B1604629) chloride. Current time information in Bangalore, IN.researchgate.net This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine/xylene mixtures, to neutralize the hydrogen chloride formed and to deprotonate the amino group, thereby increasing its nucleophilicity. Current time information in Bangalore, IN.researchgate.net Solvents like ethanol (B145695) or dichloromethane (B109758) are commonly employed. Current time information in Bangalore, IN.nih.gov

The subsequent ethylation of the resulting N-benzylglycine ethyl ester would then yield the desired Glycine, N-ethyl-N-(phenylmethyl)- ethyl ester. This second alkylation step would likely require a suitable ethylating agent, such as ethyl iodide or ethyl bromide, and a base to deprotonate the secondary amine. A challenge in this sequential alkylation is the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts, and the formation of byproducts. researchgate.net Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to maximize the yield of the desired disubstituted product.

Table 1: Representative Conditions for Direct Alkylation of Glycine Derivatives This table is generated based on analogous reactions for N-benzylation of glycine esters.

| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Glycine ethyl ester hydrochloride | Benzyl chloride | Triethylamine | Ethanol | 40 | High | Current time information in Bangalore, IN. |

| Benzylamine (B48309) | Ethyl bromoacetate | N-ethyl-N,N-diisopropylamine | Dichloromethane | 20-28 | 97.7 | nih.gov |

| Glycine ethyl ester | Benzyl chloride | Pyridine/Xylene | Toluene | 110-140 | High | researchgate.netgoogle.com |

Utilization of Chiral Triflate Esters in Glycine Derivatization

For the enantioselective synthesis of N-substituted amino acids, chiral triflate esters serve as potent electrophiles. This method involves the conversion of a chiral α-hydroxy acid ester into its corresponding triflate, which is a highly reactive leaving group. nih.govnih.gov The triflate is then displaced by a nucleophile in an SN2 reaction, which proceeds with inversion of configuration, allowing for a high degree of stereocontrol. nih.gov

In the synthesis of a chiral derivative of Glycine, N-ethyl-N-(phenylmethyl)-, one could envision a strategy where a chiral triflate ester is reacted with a pre-formed N-substituted glycine derivative. For instance, a chiral ethyl lactate (B86563) derivative could be converted to its triflate and then reacted with N-benzylglycine ester. The nucleophilic nitrogen of the N-benzylglycine ester would displace the triflate group to form the desired product with a specific stereochemistry at the α-carbon. The reaction is typically conducted at low temperatures in a solvent like dichloromethane in the presence of a non-nucleophilic base such as triethylamine. nih.gov This methodology offers a powerful tool for accessing enantiomerically pure N,N-disubstituted amino acids. nih.govrsc.org

Reductive Amination Approaches

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds, often proving more efficient and yielding fewer byproducts than direct alkylation. rsc.org This two-step, one-pot process involves the initial formation of an imine or enamine from an amine and a carbonyl compound, followed by in-situ reduction.

To synthesize Glycine, N-ethyl-N-(phenylmethyl)-, two primary reductive amination pathways can be conceptualized:

Reaction of N-ethylglycine with benzaldehyde (B42025).

Reaction of N-benzylglycine with acetaldehyde (B116499).

The choice of pathway may depend on the availability and stability of the starting materials.

Hydride Reducing Agents in Reductive Amination

A variety of hydride reducing agents can be employed for the reduction of the intermediate iminium ion formed during reductive amination. Sodium borohydride (B1222165) (NaBH₄) is a common choice. rsc.org The reaction is often carried out in the presence of an acid, like acetic acid, which facilitates the formation of the iminium salt, which is then reduced by the hydride. rsc.org

A milder and more selective reducing agent frequently used is sodium cyanoborohydride (NaBH₃CN). Current time information in Bangalore, IN. Its reduced reactivity allows it to selectively reduce the iminium ion in the presence of the starting aldehyde, minimizing the undesired reduction of the carbonyl compound. nih.gov The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol.

Table 2: Hydride Reducing Agents in Reductive Amination This table is generated based on general principles of reductive amination.

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Key Features |

|---|---|---|---|---|

| Benzaldehyde | N-ethylglycine | NaBH₄ / Acetic Acid | Methanol | Readily available reagents. |

| Acetaldehyde | N-benzylglycine | NaBH₃CN | Ethanol | Selective reduction of iminium ion. |

Catalytic Hydrogenation Methods

Catalytic hydrogenation offers a green and efficient alternative to hydride reducing agents for the reduction step in reductive amination. This method involves the use of a metal catalyst, typically a noble metal such as palladium, platinum, or rhodium, often supported on carbon, under a hydrogen atmosphere. Current time information in Bangalore, IN.

For the synthesis of N-benzylglycine, a related precursor, a glycine derivative can be reacted with a benzaldehyde derivative to form a Schiff base, which is then hydrogenated. Current time information in Bangalore, IN. Catalysts like palladium on carbon (Pd/C) are effective for this transformation. Current time information in Bangalore, IN. The reaction can be carried out under varying pressures of hydrogen gas, and the reaction time can be adjusted by altering the pressure and catalyst loading. Current time information in Bangalore, IN. This method avoids the use of stoichiometric metal hydride reagents and often results in high yields and clean reaction profiles. Current time information in Bangalore, IN. A similar strategy could be applied to the reaction of N-ethylglycine with benzaldehyde or N-benzylglycine with acetaldehyde to furnish Glycine, N-ethyl-N-(phenylmethyl)-.

Mitsunobu Reaction Protocols

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a wide array of functional groups, including amines, with inversion of stereochemistry. nih.gov The reaction typically involves an alcohol, a nucleophile with an acidic proton (pKa generally below 15), a phosphine (B1218219) (commonly triphenylphosphine (B44618), PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.comnih.gov

For the synthesis of Glycine, N-ethyl-N-(phenylmethyl)-, the Mitsunobu reaction could be employed to introduce one of the N-substituents. For example, N-benzylglycine ester could serve as the nitrogen nucleophile. The reaction would involve treating the N-benzylglycine ester with ethanol (the alcohol), PPh₃, and DEAD. The reaction proceeds through the formation of a phosphonium (B103445) intermediate, which activates the alcohol. The deprotonated N-benzylglycine ester then acts as a nucleophile, displacing the activated hydroxyl group to form the N-ethyl bond. nih.gov This method is known for its mild conditions and broad substrate scope. However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate byproduct, which can sometimes complicate purification. nih.gov

Table 3: Components of a Plausible Mitsunobu Reaction for N-Ethylation

| Component | Role | Example |

|---|---|---|

| Alcohol | Source of the ethyl group | Ethanol |

| Nitrogen Nucleophile | Glycine derivative | N-benzylglycine ethyl ester |

| Phosphine | Activating agent | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Oxidant | Diethyl azodicarboxylate (DEAD) |

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the broad applicability of chemical reactions, offering efficient and environmentally benign pathways to complex molecules like N-substituted amino acids. For a tertiary N-substituted glycine such as Glycine, N-ethyl-N-(phenylmethyl)-, a multi-step chemoenzymatic strategy is often required, as direct three-component enzymatic reactions are challenging.

A plausible route involves a stepwise alkylation. For instance, a primary N-substituted glycine, such as N-benzylglycine or N-ethylglycine, could be synthesized first and then subjected to a second alkylation step. One approach involves the enzymatic N-acylation of a glycine ester, followed by chemical deprotection. nih.gov For example, a lipase (B570770) from Candida antarctica B has been successfully used for the N-acylation of glycine tert-butyl ester, which after de-protection yields the N-acyl glycine. nih.gov This principle can be extended to N-alkylation.

Another powerful chemoenzymatic strategy involves the use of transaminases. ω-Transaminases (ω-TAs) are particularly valuable as they can catalyze the asymmetric reductive amination of ketones and aldehydes, which is a cornerstone of green chemistry. nih.gov An engineered ω-transaminase could potentially catalyze the reaction between a keto acid precursor and an amine (e.g., ethylamine (B1201723) or benzylamine) to form an intermediate N-substituted amino acid. nih.govnih.gov Following the enzymatic step, a subsequent chemical alkylation could introduce the second substituent (ethyl or benzyl group) to yield the final product. One-pot chemoenzymatic processes, which combine enzymatic transamination with a chemical reduction step (like hydrogenation), have been developed for producing cyclic non-canonical amino acids and could be adapted for this synthesis. nih.gov

These methods leverage the high stereoselectivity and mild reaction conditions of enzymes to create chiral centers and reduce the need for protecting groups, thereby streamlining the synthesis process. nih.goviupac.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in modern organic synthesis to reduce environmental impact. This involves the use of safer solvents, renewable materials, catalytic reagents, and designing processes for energy efficiency and waste reduction.

Performing organic reactions in water is a primary goal of green chemistry, as it eliminates the need for volatile and often toxic organic solvents. The synthesis of N-substituted glycine derivatives has been successfully demonstrated in aqueous media. A straightforward and environmentally friendly method involves the reaction of chloroacetic acid with a primary amine (like ethylamine or benzylamine) in water. acs.orgnih.gov This approach avoids toxic solvents and simplifies the workup procedure, as the product can often be isolated by evaporation and recrystallization. acs.orgmdpi.com

This method is applicable to a wide range of aliphatic amines, yielding various N-alkylated glycine derivatives. nih.gov The use of water as a solvent is not only environmentally benign but can also influence reaction rates and selectivity.

Table 1: Green Synthesis of N-Alkyl Glycine Derivatives in Aqueous Media

| Amine Reactant | N-Substituent | Reaction Time (h) | Notes | Reference |

| Propylamine | Propyl | 24 | Reaction performed in an ice bath. | acs.org |

| Butylamine | Butyl | 24 | Reaction performed in an ice bath. | acs.org |

| Pentylamine | Pentyl | 24 | Reaction performed in an ice bath. | acs.org |

| Hexylamine | Hexyl | 24 | Reaction performed in an ice bath. | acs.org |

| Octylamine | Octyl | 24 | Reaction performed in an ice bath. | acs.org |

The development of metal-free and recyclable catalysts is a significant advancement in green synthesis, minimizing toxic metal waste and enabling catalyst reuse. Graphitic carbon nitride (g-C₃N₄), a metal-free semiconductor, has emerged as a highly effective and recyclable heterogeneous photocatalyst. iupac.org It can be used for the decarboxylative alkenylation of N-aryl glycines under visible-light irradiation to produce allylamines. iupac.org This process demonstrates the potential for using light as a clean energy source to drive organic transformations.

Another metal-free approach involves the use of blue LED light to generate singlet carbenes from diazo compounds, which can then react with tertiary amines in water to form glycine betaine (B1666868) derivatives. rsc.orgwikipedia.org These reactions proceed without the need for transition metal catalysts, and the products can often be isolated by simple precipitation, minimizing waste and purification steps. wikipedia.org The application of such photocatalytic and metal-free methods represents a sustainable alternative to traditional synthesis protocols.

Maximizing reaction efficiency while minimizing waste is a core tenet of green chemistry. Strategies to achieve this in the synthesis of N-substituted glycines include developing one-pot procedures, using unprotected amino acids, and employing catalytic methods. Direct N-alkylation of unprotected amino acids with alcohols, driven by well-defined ruthenium or iron catalysts, presents a highly efficient and atom-economical route. nih.gov This "borrowing hydrogen" methodology generates water as the only byproduct, avoiding the use of stoichiometric activating agents or leaving groups. nih.gov

Furthermore, designing synthetic routes that reduce the number of steps, particularly protection and deprotection sequences, significantly minimizes waste. Electrochemical methods, which use electricity as a "clean" reagent, are also gaining traction. For instance, an electrochemical reductive amination protocol using a recoverable acetonitrile-water azeotrope has been developed to minimize solvent waste. The focus on process optimization, including the recovery and reuse of solvents and catalysts, is crucial for developing truly sustainable synthetic methodologies.

Stereoselective Synthesis of N-Ethyl-N-(phenylmethyl)glycine and its Analogues

The synthesis of enantiomerically pure amino acids is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Stereoselective synthesis aims to produce a single desired stereoisomer, avoiding the need for chiral resolution of a racemic mixture.

A powerful and widely used method for the asymmetric synthesis of α-amino acids is the alkylation of chiral glycine enolate equivalents. This strategy typically involves using a chiral auxiliary to direct the stereochemical outcome of the alkylation reaction. One of the most successful approaches utilizes chiral nickel(II) complexes of Schiff bases derived from glycine.

In this method, a Schiff base is formed between glycine (or a glycine ester) and a chiral carbonyl compound, which then coordinates to a Ni(II) center. The resulting complex creates a rigid, planar structure that shields one face of the glycine α-carbon. Deprotonation generates a nucleophilic enolate, which then reacts with an alkylating agent (e.g., benzyl bromide or ethyl iodide) from the less sterically hindered face. This process occurs with high diastereoselectivity. Subsequent hydrolysis removes the chiral auxiliary and the metal, yielding the enantiomerically enriched α-alkylated amino acid. This methodology has been successfully applied to synthesize a wide variety of α-amino acids with high optical purity.

Table 2: Asymmetric Alkylation of Chiral Glycine Schiff Base Ni(II) Complexes

| Alkylating Agent | Product Amino Acid | Diastereomeric Excess (d.e.) | Optical Yield (%) | Reference |

| Benzyl bromide | (S)-Phenylalanine | >95% | 70-92% | nih.gov |

| Isopropyl iodide | (S)-Valine | >95% | 70-92% | nih.gov |

| Ethyl iodide | (S)-Alanine | >95% | 70-92% | nih.gov |

| Allyl bromide | (S)-Allylglycine | Low | - | nih.gov |

Another important strategy for asymmetric alkylation is phase-transfer catalysis (PTC). In this approach, a chiral phase-transfer catalyst, often a Cinchona alkaloid-derived quaternary ammonium salt, transports the glycine enolate from the solid or aqueous phase to the organic phase where the alkylation reaction occurs. The chiral environment provided by the catalyst induces enantioselectivity in the alkylation step. This method is attractive due to its operational simplicity and the use of catalytic amounts of the chiral source.

Diastereoselective Reactions in Chiral Glycine Derivative Preparation

Diastereoselective synthesis is crucial when preparing specific stereoisomers of chiral molecules like N-ethyl-N-benzylglycine derivatives. One notable approach involves a three-component domino process. nih.gov This method utilizes a condensation reaction between a formylpyrazole, an N-substituted maleimide, and a glycine derivative, such as N-benzylglycine ethyl ester. nih.gov This reaction proceeds through the in-situ formation of an azomethine ylide, which then undergoes a 1,3-dipolar cycloaddition. nih.gov

This process is highly efficient and demonstrates good diastereoselectivity, favoring the formation of one diastereomer over the other. nih.gov The selectivity is driven by the minimization of repulsive interactions between substituents on the newly formed pyrrolidine (B122466) ring. nih.gov For instance, in the reaction involving N-benzyl glycine ethyl ester, the formation of diastereomers with a trans configuration between the ester group and a carbonyl group on the pyrrolidine ring is preferred to avoid steric hindrance. nih.gov

Table 1: Diastereoselective Synthesis of Pyrazolylpyrrolidine Derivatives

| Entry | Formylpyrazole | N-Aryl-maleimide | Glycine Derivative | Product(s) | Diastereomeric Ratio (trans:cis) | Yield (%) |

| 1 | 1a | 2a | N-benzylglycine ethyl ester (3b) | 5a, 6a | Good | Good |

| 2 | 1b | 2a | N-benzylglycine ethyl ester (3b) | 5b, 6b | Good | Good |

| 3 | 1a | 2b | N-benzylglycine ethyl ester (3b) | 5c, 6c | Good | Good |

| 4 | 1b | 2b | N-benzylglycine ethyl ester (3b) | 5d, 6d | Good | Good |

| 5 | 1a | 2c | N-benzylglycine ethyl ester (3b) | 5e, 6e | Good | Good |

| 6 | 1b | 2c | N-benzylglycine ethyl ester (3b) | 5f, 6f | Good | Good |

Data adapted from a study on the diastereoselective synthesis of new pyrazolylpyrrolizine and pyrazolylpyrrolidine derivates. nih.gov

Protection Group Strategies in Glycine, N-ethyl-N-(phenylmethyl)- Synthesis

Protecting groups are essential in the multi-step synthesis of complex molecules like N-ethyl-N-benzylglycine to mask reactive functional groups and prevent unwanted side reactions. numberanalytics.com The choice of a protecting group is critical and must be stable under the reaction conditions and easily removable when no longer needed. numberanalytics.com

In the context of synthesizing N-substituted glycine derivatives, various protecting groups can be employed for the amine and carboxylic acid functionalities. For the amine group, converting it to a carbamate (B1207046) is a common strategy to decrease its nucleophilicity. organic-chemistry.org This allows for selective reactions at other sites of the molecule. organic-chemistry.org

For the carboxylic acid group, esterification is a frequent protection method. For instance, N-benzylglycine ethyl ester is used in the diastereoselective synthesis mentioned previously. nih.gov The ethyl ester group protects the carboxylic acid during the cycloaddition reaction and can be subsequently removed by hydrolysis.

The benzyl group on the nitrogen atom can also be considered a protecting group. N-benzyl derivatives of amino acids are widely used in synthesis. ic.ac.uk The benzyl group can be removed under specific conditions, such as hydrogenolysis, which can provide the final product in high yields. ic.ac.uk

An important concept in complex syntheses is the use of orthogonal protecting groups. numberanalytics.comorganic-chemistry.org This strategy involves using multiple protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. organic-chemistry.org For example, a Boc-protected amine can be deprotected with acid, while a Fmoc-protected amine is removed with a base. organic-chemistry.org This allows for a high degree of control in a multi-step synthesis.

Table 2: Common Protecting Groups in Amino Acid Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Acidic conditions |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions |

| Amine | Benzyl | Bn | Hydrogenolysis |

| Carboxylic Acid | Methyl ester | Me | Strong nucleophiles (e.g., thiophenol/TEA) |

| Carboxylic Acid | Ethyl ester | Et | Acid or base hydrolysis |

| Carboxylic Acid | Benzyl ester | Bn | Hydrogenolysis |

This table summarizes common protecting groups and their removal conditions relevant to the synthesis of N-substituted glycine derivatives. organic-chemistry.orgic.ac.uklibretexts.org

Reaction Pathways and Mechanisms Involving Glycine, N Ethyl N Phenylmethyl

N-Alkylation Mechanisms

N-alkylation of secondary amino acid esters like Glycine (B1666218), N-ethyl-N-(phenylmethyl)- can be challenging due to the potential for over-alkylation and racemization at the α-carbon. Traditional methods often involve the use of alkyl halides in the presence of a base. The mechanism proceeds via a direct nucleophilic substitution (SN2) reaction where the nitrogen atom of the glycine derivative attacks the electrophilic carbon of the alkyl halide.

A general mechanism for the N-alkylation of a secondary amino acid ester is as follows:

Deprotonation: A base removes the proton from the secondary amine, generating a more nucleophilic amide anion.

Nucleophilic Attack: The amide anion attacks the alkyl halide, displacing the halide and forming the new C-N bond.

However, for substrates like α-amino acid esters, the presence of a base can lead to racemization of the chiral α-carbon due to its acidic proton. nih.gov To circumvent this, base-free catalytic methods have been developed. For instance, ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols proceeds via a "borrowing hydrogen" mechanism, which avoids the need for a strong base and minimizes racemization. nih.gov In this process, the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine.

The direct alkylation of amines with alkyl halides is a common method for the synthesis of more substituted amines. wikipedia.org However, these reactions are often complicated by the tendency of the product to react further with the alkylating agent, leading to a mixture of products. wikipedia.org For the synthesis of tertiary amines from secondary amines like Glycine, N-ethyl-N-(phenylmethyl)-, careful control of stoichiometry and reaction conditions is crucial to prevent the formation of quaternary ammonium (B1175870) salts. wikipedia.org

Reductive Amination Reaction Mechanisms

Reductive amination is a powerful method for the formation of C-N bonds and can be employed for the synthesis of Glycine, N-ethyl-N-(phenylmethyl)- or its derivatives. The reaction involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

For the synthesis of Glycine, N-ethyl-N-(phenylmethyl)-, one possible reductive amination pathway involves the reaction of N-ethylbenzylamine with an ethyl glyoxylate (B1226380) derivative. The mechanism proceeds as follows:

Imine/Iminium Ion Formation: The nitrogen of N-ethylbenzylamine attacks the carbonyl carbon of ethyl glyoxylate to form a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, leads to the formation of an iminium ion. nih.gov

Reduction: The iminium ion is then reduced to the final tertiary amine product. This reduction can be achieved using various reducing agents, such as sodium cyanoborohydride (NaBH3CN) or through catalytic hydrogenation. nih.govmonash.edu Sodium cyanoborohydride is a particularly effective reagent as it is selective for the reduction of the iminium ion over the starting carbonyl compound. monash.edu

| Step | Description |

| 1 | Nucleophilic attack of the amine on the carbonyl carbon. |

| 2 | Proton transfer to form a carbinolamine. |

| 3 | Protonation of the hydroxyl group to form a good leaving group. |

| 4 | Elimination of water to form an iminium ion. |

| 5 | Reduction of the iminium ion by a hydride source. |

This method has been successfully applied to the solid-phase extraction of glycopeptides, highlighting its efficiency and specificity. nih.gov

Electrophilic and Nucleophilic Substitution Mechanisms at the Glycine Scaffold

The glycine scaffold of Glycine, N-ethyl-N-(phenylmethyl)- possesses two main sites for substitution reactions: the α-carbon and the carbonyl carbon of the ester group.

Electrophilic Substitution at the α-Carbon: The α-proton of the glycine moiety can be removed by a strong base to generate an enolate or a related carbanionic species. This nucleophilic intermediate can then react with various electrophiles. The formation of an iminium ion from the glycine derivative can significantly increase the acidity of the α-proton, facilitating its removal. nih.govnih.gov The resulting stabilized carbanion can then undergo electrophilic substitution.

Nucleophilic Substitution at the Carbonyl Carbon: The carbonyl carbon of the ethyl ester group is electrophilic and susceptible to attack by nucleophiles. msu.edulibretexts.org This can lead to transesterification if another alcohol is used as a nucleophile, or to the formation of an amide if an amine is the nucleophile. The reaction proceeds through a tetrahedral intermediate. msu.edu The stability of this intermediate and the nature of the leaving group determine the outcome of the reaction.

C–H Functionalization and Cross-Dehydrogenative Coupling

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, and the α-C-H bond of the glycine moiety in N-aryl glycine derivatives is a prime target for such transformations.

Cross-dehydrogenative coupling (CDC) reactions enable the formation of a C-C bond by the formal removal of two hydrogen atoms from the two coupling partners. In the context of Glycine, N-ethyl-N-(phenylmethyl)-, the α-C-H bond can be coupled with a variety of C-H nucleophiles. These reactions are often mediated by transition metal catalysts or photoredox catalysts. nih.govbeilstein-journals.org

An electrocatalytic approach for the α-C-H functionalization of N-arylglycine esters has been developed using n-Bu4NI as a redox catalyst. nih.govbeilstein-journals.org The proposed mechanism involves the formation of an imine intermediate which then undergoes nucleophilic attack. beilstein-journals.org

| Entry | N-arylglycine ester | Nucleophile | Product | Yield (%) |

| 1 | N-phenylglycine ethyl ester | Dimedone | 2-(2-(ethoxycarbonyl)-2-(phenylamino)ethyl)-5,5-dimethylcyclohexane-1,3-dione | 81 |

| 2 | N-(4-methylphenyl)glycine ethyl ester | Dimedone | 2-(2-((4-methylphenyl)amino)-2-(ethoxycarbonyl)ethyl)-5,5-dimethylcyclohexane-1,3-dione | 85 |

| 3 | N-(4-methoxyphenyl)glycine ethyl ester | Dimedone | 2-(2-((4-methoxyphenyl)amino)-2-(ethoxycarbonyl)ethyl)-5,5-dimethylcyclohexane-1,3-dione | 82 |

| 4 | N-phenylglycine methyl ester | Dimedone | 2-(2-(methoxycarbonyl)-2-(phenylamino)ethyl)-5,5-dimethylcyclohexane-1,3-dione | 76 |

| 5 | N-phenylglycine benzyl (B1604629) ester | Dimedone | 2-(2-((benzyloxy)carbonyl)-2-(phenylamino)ethyl)-5,5-dimethylcyclohexane-1,3-dione | 84 |

| Data sourced from a study on electrocatalytic cross dehydrogenative coupling of N-arylglycine esters. beilstein-journals.org |

Photo-redox Catalysis in C–H Amination

Visible-light-driven photoredox catalysis has enabled the direct C-H amination of glycine derivatives under mild conditions. mdpi.com This strategy allows for the introduction of nitrogen-containing functionalities at the α-position of the glycine scaffold. The reaction typically involves a photosensitizer that, upon light absorption, initiates a single-electron transfer (SET) process, leading to the formation of radical intermediates. mdpi.combeilstein-journals.org

A proposed mechanism for the photoredox-catalyzed C-H amination of a glycine derivative involves the following steps:

Photoexcitation: The photocatalyst is excited by visible light.

SET and Radical Formation: The excited photocatalyst facilitates a single-electron transfer, leading to the formation of an α-amino radical from the glycine derivative and a nitrogen-centered radical from the amination reagent.

Radical Coupling: The α-amino radical and the nitrogen-centered radical couple to form the C-N bond, yielding the aminated product.

Role of Imine Intermediates in Reaction Pathways

Imine and iminium ion intermediates play a crucial role in many reactions involving glycine derivatives, particularly in C-H functionalization and related transformations. nih.govnih.govbeilstein-journals.org The in situ formation of an iminium ion from the glycine derivative serves to activate the α-C-H bond, making it more susceptible to deprotonation or radical abstraction. nih.govnih.gov

In photoredox-catalyzed reactions, the oxidation of the N-arylglycine derivative can lead to an amine radical cation, which can then be deprotonated to form an α-amino radical. Alternatively, further oxidation can generate an iminium ion. beilstein-journals.org This electrophilic iminium ion can then be trapped by a variety of nucleophiles. The merging of photoredox catalysis with other catalytic modes, such as Lewis base catalysis, can expand the scope of nucleophiles that can participate in these reactions. beilstein-journals.org

Rearrangement Reactions

The structural features of Glycine, N-ethyl-N-(phenylmethyl)- make it a substrate for several types of rearrangement reactions, including the aza-Wittig and Sommelet-Hauser rearrangements.

Aza-Wittig Rearrangement: The aza-Wittig reaction involves the reaction of an iminophosphorane with a carbonyl compound to form an imine. wikipedia.org A related transformation, the aza- chemistry-reaction.comnumberanalytics.com-Wittig rearrangement, can occur with N-benzyl glycine derivatives. nih.gov This rearrangement involves the treatment of an N-(arylmethyl)-N-aryl glycine methyl ester derivative with a suitable reagent, such as nBu2BOTf and iPr2NEt, to yield N-aryl phenylalanine methyl ester derivatives. nih.gov The reaction proceeds through a chemistry-reaction.comnumberanalytics.com-sigmatropic shift.

Sommelet-Hauser Rearrangement: The Sommelet-Hauser rearrangement is a reaction of certain benzyl quaternary ammonium salts, which rearrange in the presence of a strong base like sodium amide to form an N,N-dialkylbenzylamine with a new alkyl group in the ortho position of the aromatic ring. wikipedia.org The mechanism involves the formation of a benzylic ylide, which undergoes a numberanalytics.comwikipedia.org-sigmatropic rearrangement, followed by aromatization. numberanalytics.comwikipedia.org A quaternary ammonium salt derived from Glycine, N-ethyl-N-(phenylmethyl)- could potentially undergo this rearrangement.

| Rearrangement | Description | Key Intermediates |

| Aza- chemistry-reaction.comnumberanalytics.com-Wittig | Rearrangement of N-benzyl glycine derivatives to form phenylalanine derivatives. | Iminophosphorane-like species |

| Sommelet-Hauser | Rearrangement of benzylic quaternary ammonium salts to introduce an alkyl group at the ortho position of the benzyl ring. wikipedia.org | Benzylic ylide |

Mechanism of Peptide Coupling Involving Glycine Derivatives

The incorporation of N-substituted glycine derivatives, such as Glycine, N-ethyl-N-(phenylmethyl)-, into a peptide backbone presents unique mechanistic pathways and challenges compared to standard peptide synthesis with proteinogenic amino acids. The key difference lies in the tertiary nature of the amide bond formed and the steric hindrance provided by the substituents on the nitrogen atom. The primary method for synthesizing polymers of N-substituted glycines (known as peptoids) is the submonomer method, which offers a highly efficient route for incorporating a wide variety of side chains. nih.govgenscript.comucsb.edu However, for di-substituted derivatives like the subject compound, an alternative approach is necessary.

The most prevalent and robust technique for coupling N-substituted glycine residues is the solid-phase submonomer method , first reported by Zuckermann et al. ucsb.edunih.gov This strategy is particularly powerful because it builds the residue directly on the solid support in a two-step cycle using simple, readily available precursors, thus avoiding the often laborious pre-synthesis of individual N-substituted amino acid monomers. genscript.comnih.gov

The mechanism proceeds as follows:

Acylation: The cycle begins with the acylation of a secondary amine on the resin-bound growing chain. A haloacetic acid, typically bromoacetic acid, is activated in situ with a carbodiimide (B86325) coupling agent like N,N'-diisopropylcarbodiimide (DIC). This activated species rapidly acylates the terminal amine of the peptoid chain. nih.govacs.org

Nucleophilic Displacement: In the second step, a primary amine, which serves as the "submonomer," is introduced. This amine performs a nucleophilic substitution (SN2) reaction on the α-carbon of the newly added bromoacetyl group, displacing the bromide ion. genscript.com This step introduces the desired side chain onto the nitrogen atom, forming the N-substituted glycine residue and regenerating a terminal secondary amine, ready for the next coupling cycle. nih.gov

This two-step cycle is iterated to assemble the desired sequence-defined peptoid polymer. ucsb.edu The efficiency of this method allows for the synthesis of long peptoid chains of up to 50 residues with high coupling efficiency. nih.gov

Table 1: The Submonomer Synthesis Cycle for an N-Substituted Glycine Residue

| Step | Reaction | Reagents | Mechanism |

| 1 | Acylation | Bromoacetic acid, N,N'-Diisopropylcarbodiimide (DIC) | The resin-bound terminal secondary amine is acylated by bromoacetic acid, which is activated by DIC to form a reactive O-acylisourea intermediate. |

| 2 | Displacement | Primary Amine (R-NH₂) | The primary amine acts as a nucleophile, attacking the α-carbon and displacing the bromide to form the N-substituted glycine residue. |

A crucial limitation of the submonomer method is that the displacement step requires a primary amine to introduce the side chain. The target compound, Glycine, N-ethyl-N-(phenylmethyl)-, contains two substituents on the nitrogen atom (ethyl and benzyl). Attempting to construct this residue via the submonomer method would necessitate the use of a secondary amine (N-ethylbenzylamine) in the displacement step. This would not be productive, as the resulting tertiary amine would be unable to acylate in the subsequent step, terminating chain growth.

Therefore, to incorporate a di-N-substituted residue like Glycine, N-ethyl-N-(phenylmethyl)-, the monomer method must be employed. genscript.com This approach involves the pre-synthesis of the complete N-substituted amino acid monomer. This monomer is then coupled to the growing peptide chain using standard solid-phase or solution-phase peptide coupling protocols.

However, the coupling of sterically hindered N-alkylated amino acids is notoriously challenging. acs.org The bulky substituents on the nitrogen atom impede the approach of the nucleophilic amine of the growing chain to the activated carboxyl group of the monomer. This can lead to significantly slower reaction rates and an increase in side reactions. acs.org To overcome this, highly efficient coupling reagents are required.

The general mechanism for the monomer coupling involves:

Carboxyl Activation: The carboxylic acid of the Glycine, N-ethyl-N-(phenylmethyl)- monomer is activated by a coupling reagent. With carbodiimides like DIC, this forms a highly reactive O-acylisourea intermediate. youtube.com Additives such as 1-Hydroxybenzotriazole (HOBt) can be used to convert this intermediate into a less reactive but more selective active ester, which helps to reduce side reactions. arkat-usa.org

Nucleophilic Attack: The terminal amine of the peptide chain on the solid support attacks the activated carbonyl carbon of the monomer, forming a tetrahedral intermediate.

Peptide Bond Formation: The tetrahedral intermediate collapses, expelling the activated leaving group (e.g., N,N'-diisopropylurea for DIC) and forming the new peptide (or, more accurately, peptoid) bond. youtube.com

Table 2: Common Coupling Reagents for the Monomer Method

| Reagent Class | Example(s) | Notes |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide) | Forms a reactive O-acylisourea intermediate. Often used with additives like HOBt. youtube.comarkat-usa.org |

| Phosphonium (B103445) Salts | BOP, PyBOP | Highly efficient reagents that form active esters, known for rapid coupling with reduced side reactions. arkat-usa.org |

| Uronium Salts | HBTU, HATU | Among the most effective and widely used coupling reagents in modern peptide synthesis, particularly for hindered couplings. arkat-usa.org |

Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as "Glycine, N-ethyl-N-(phenylmethyl)-". These calculations solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) has become a primary method for studying N-substituted glycine (B1666218) derivatives due to its favorable balance of accuracy and computational cost. niscpr.res.innih.govacs.orgresearchgate.netacs.org In studies of related molecules like N-benzoyl glycine, DFT, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, has been effectively used to calculate the equilibrium geometry and vibrational frequencies in the ground state. niscpr.res.in

For "Glycine, N-ethyl-N-(phenylmethyl)-", DFT calculations would be instrumental in:

Optimizing the molecular geometry to predict bond lengths, bond angles, and dihedral angles of the most stable conformer.

Calculating vibrational spectra (IR and Raman) to help interpret experimental spectroscopic data. For instance, in N-benzoyl glycine, the calculated N-H stretching vibration was found at 3468.43 cm⁻¹, while the C=O stretching vibrations were predicted at 1647.27 cm⁻¹ and 1738.00 cm⁻¹. niscpr.res.in

Determining electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. niscpr.res.in

Performing Natural Bond Orbital (NBO) analysis to investigate intramolecular charge transfer and delocalization of electron density. niscpr.res.in

A typical setup for DFT calculations on "Glycine, N-ethyl-N-(phenylmethyl)-" is summarized in the table below.

| Parameter | Typical Value/Method | Purpose |

| Functional | B3LYP | A hybrid functional that provides a good balance of accuracy for many organic systems. |

| Basis Set | 6-311++G(d,p) | A triple-zeta basis set with diffuse and polarization functions, suitable for accurately describing anions and hydrogen bonding. |

| Calculation Type | Geometry Optimization | To find the lowest energy structure of the molecule. |

| Calculation Type | Frequency Analysis | To confirm the optimized structure is a true minimum and to predict vibrational spectra. |

| Analysis | NBO, HOMO-LUMO | To understand electronic structure and reactivity. |

This table is a representative example based on studies of similar molecules.

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, also play a significant role in the computational study of glycine derivatives. niscpr.res.innih.gov The Hartree-Fock (HF) method, often used in conjunction with DFT, has been applied to molecules like N-benzoyl glycine to calculate equilibrium geometry and thermodynamic functions. niscpr.res.in

Ab initio methods are particularly valuable for studying electronically excited states. nih.gov For a molecule like "Glycine, N-ethyl-N-(phenylmethyl)-", methods such as Configuration Interaction (CI) or Coupled Cluster (CC) could be employed to investigate its photochemistry, although these methods are computationally more demanding. nih.gov

Semi-empirical methods, which use parameters derived from experimental data, can also be applied for a faster, albeit less accurate, assessment of molecular properties. These methods are often used for preliminary conformational searches of larger molecules before more rigorous DFT or ab initio calculations are performed.

Conformational Analysis of Glycine, N-ethyl-N-(phenylmethyl)-

The biological activity and physical properties of "Glycine, N-ethyl-N-(phenylmethyl)-" are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers between them.

In the gas phase, the conformation of a molecule is determined solely by its intramolecular interactions, free from the influence of a solvent. For amino acids and their derivatives, highly folded conformations are often favored in the gas phase due to strong electrostatic attractions between the amino and carboxyl groups. wikipedia.org For "Glycine, N-ethyl-N-(phenylmethyl)-", a key determinant of its gas-phase conformation would be the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom.

In solution, the conformational landscape of a molecule can be significantly different from that in the gas phase due to interactions with solvent molecules. wikipedia.org For "Glycine, N-ethyl-N-(phenylmethyl)-", the presence of a solvent would influence the equilibrium between folded and extended conformations. Polar solvents would be expected to solvate the carboxylic acid and amine groups, potentially disrupting intramolecular hydrogen bonds and favoring more extended structures. The conformational flexibility of similar molecules in solution has been found to be important for their biological function. wikipedia.org

The stability of different conformers of "Glycine, N-ethyl-N-(phenylmethyl)-" is governed by a balance of several intramolecular interactions, including:

Steric Hindrance: The bulky ethyl and phenylmethyl (benzyl) groups on the nitrogen atom will introduce steric strain, which will play a crucial role in dictating the accessible conformations. The rotational barriers around the C-N and C-C bonds will be influenced by the size of these substituents.

The interplay of these forces determines the potential energy surface of the molecule and the relative populations of its different conformers.

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals governs the chemical reactivity and physical properties of a compound. Analyses such as Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO), and electron density distribution offer a detailed picture of the electronic landscape of Glycine, N-ethyl-N-(phenylmethyl)-.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, dictate the molecule's ability to interact with other chemical species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. mdpi.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For glycine and its derivatives, the HOMO is typically localized on the non-bonding orbitals of the oxygen atoms of the carboxyl group and the nitrogen atom of the amino group, while the LUMO is often centered on the antibonding π* orbital of the carbonyl group. In the case of Glycine, N-ethyl-N-(phenylmethyl)-, the presence of the phenyl ring is expected to significantly influence the frontier orbitals. The π-system of the benzene (B151609) ring will likely contribute to the HOMO, raising its energy level compared to simple alkyl-substituted glycines. The LUMO may also be delocalized over the phenyl ring, potentially lowering its energy. This would lead to a smaller HOMO-LUMO gap compared to glycine or N-ethylglycine, suggesting a higher propensity for electronic transitions and potentially greater reactivity.

Computational studies on similar molecules, such as N-benzoyl glycine, have been performed using Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set, which has shown good agreement between theoretical and experimental data. niscpr.res.in A similar approach would be appropriate for Glycine, N-ethyl-N-(phenylmethyl)-.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for Related Glycine Derivatives (Theoretical)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Glycine | -6.726 | -0.637 | 6.089 |

| N-Benzoyl Glycine | -8.59 | -2.06 | 6.53 |

Note: The data in this table is for illustrative purposes and is based on published studies of related compounds. Specific values for Glycine, N-ethyl-N-(phenylmethyl)- would require dedicated computational analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, resembling the familiar Lewis structures. schrodinger.com This method allows for the quantitative assessment of electron delocalization and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. wisc.edu These interactions stabilize the molecule, and their energies can be evaluated using second-order perturbation theory. wisc.edu

The analysis would also quantify the polarization of the bonds. For instance, the C=O and C-O bonds of the carboxyl group, as well as the C-N bonds, will exhibit significant polarization due to the differences in electronegativity of the constituent atoms.

Electron Density Distribution

The electron density distribution map provides a visual representation of how electrons are spread throughout the molecule. It allows for the identification of electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions and chemical reactivity. Regions of high electron density are susceptible to electrophilic attack, while areas of low electron density are prone to nucleophilic attack.

In Glycine, N-ethyl-N-(phenylmethyl)-, the highest electron density is expected to be localized around the oxygen atoms of the carboxyl group and the nitrogen atom, owing to their high electronegativity. The phenyl ring will also exhibit a region of high electron density due to its π-electron system. In contrast, the hydrogen atoms of the carboxylic acid and the alkyl groups will be regions of lower electron density. Computational studies on the benzyl (B1604629) radical have shown how different approximations can be used to calculate electron density distribution. scirp.org A molecular electrostatic potential (MEP) map would visually confirm these electron-rich (negative potential) and electron-deficient (positive potential) areas.

Spectroscopic Property Predictions (Theoretical)

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

Theoretical vibrational spectra (IR and Raman) for Glycine, N-ethyl-N-(phenylmethyl)- could be calculated using DFT methods, similar to what has been done for N-benzoyl glycine. niscpr.res.in The calculations would provide the vibrational frequencies and intensities of the normal modes of the molecule. Key vibrational modes would include the C=O stretching of the carboxyl group, the C-N stretching, the N-H bending (if the glycine is in its zwitterionic form), and the characteristic vibrations of the phenyl ring.

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated. These predictions help in the assignment of experimental NMR signals and can provide insights into the electronic environment of the different nuclei in the molecule. For instance, the chemical shifts of the protons and carbons of the benzyl and ethyl groups would be influenced by their proximity and electronic interaction with the glycine moiety.

While experimental spectra for related compounds like N-ethylglycine and N-benzylglycine ethyl ester are available, theoretical calculations for Glycine, N-ethyl-N-(phenylmethyl)- would provide a more detailed and specific understanding of its spectroscopic signatures. nih.govnih.gov

Advanced Analytical Methodologies for Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Glycine (B1666218), N-ethyl-N-(phenylmethyl)-. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can confirm its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for the characterization of Glycine, N-ethyl-N-(phenylmethyl)-.

¹H NMR: This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For Glycine, N-ethyl-N-(phenylmethyl)-, one would expect to observe distinct signals corresponding to the protons of the ethyl group (a triplet and a quartet), the methylene (B1212753) protons of the benzyl (B1604629) group (a singlet), the aromatic protons of the phenyl ring, and the methylene protons of the glycine backbone. The integration of these signals would confirm the ratio of protons in the molecule.

¹³C NMR: This analysis identifies the different carbon environments within the molecule. Each unique carbon atom in Glycine, N-ethyl-N-(phenylmethyl)- would produce a distinct signal, allowing for the confirmation of the carbon skeleton, including the carbonyl carbon of the glycine moiety, the carbons of the ethyl group, the methylene carbons, and the aromatic carbons of the benzyl group.

While NMR is a standard and definitive method for structural elucidation, specific ¹H and ¹³C NMR spectral data for Glycine, N-ethyl-N-(phenylmethyl)- are not widely reported in publicly accessible scientific literature.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a standard mass spectrum of Glycine, N-ethyl-N-(phenylmethyl)-, the molecular ion peak [M]⁺ would be observed, confirming the compound's molecular weight. Fragmentation patterns, resulting from the breakdown of the molecule within the mass spectrometer, would provide further structural information. Expected fragments would correspond to the loss of the carboxyl group, the ethyl group, or the benzyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. This is a definitive method for confirming the chemical formula of Glycine, N-ethyl-N-(phenylmethyl)-, which is C₁₁H₁₅NO₂.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Glycine, N-ethyl-N-(phenylmethyl)- would be expected to show characteristic absorption bands for:

C=O stretch: A strong absorption band characteristic of the carboxylic acid carbonyl group.

O-H stretch: A broad absorption band corresponding to the hydroxyl group of the carboxylic acid.

C-N stretch: An absorption band indicating the carbon-nitrogen bond of the tertiary amine.

C-H stretches: Absorption bands for the aliphatic C-H bonds of the ethyl and methylene groups, as well as the aromatic C-H bonds of the phenyl ring.

C=C stretches: Absorption bands associated with the aromatic ring.

Specific FT-IR spectral data with peak assignments for Glycine, N-ethyl-N-(phenylmethyl)- is not extensively documented in scientific databases.

Chromatographic Separation Techniques

Chromatographic techniques are essential for verifying the purity of Glycine, N-ethyl-N-(phenylmethyl)- and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For the analysis of Glycine, N-ethyl-N-(phenylmethyl)-, a reversed-phase HPLC method would typically be employed. In this method, the compound would be passed through a column with a nonpolar stationary phase, and a polar mobile phase would be used for elution. The retention time of the compound would be a characteristic identifier under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). A purity assessment can be made by analyzing the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.

Specific HPLC methods and chromatograms for the analysis of Glycine, N-ethyl-N-(phenylmethyl)- are not detailed in the available literature.

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. For the analysis of Glycine, N-ethyl-N-(phenylmethyl)-, derivatization to a more volatile ester form, such as the ethyl ester, might be necessary to achieve good chromatographic performance. The compound or its derivative would be vaporized and passed through a capillary column, separating it from other volatile components. The retention time would serve as an identifier. GC can be coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

Detailed GC methods and analytical data for the direct analysis of Glycine, N-ethyl-N-(phenylmethyl)- are not commonly reported.

Hyphenated Techniques in Analytical Chemistry

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. This synergy allows for the analysis of complex mixtures and the definitive identification of individual components.

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like Glycine, N-ethyl-N-(phenylmethyl)-, derivatization might be necessary to increase its volatility and thermal stability, making it amenable to GC analysis.

The analysis would involve injecting the derivatized sample into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification.

Upon elution from the GC column, the compound enters the mass spectrometer. In the ion source, it is typically subjected to electron ionization (EI), which results in the formation of a molecular ion (M+) and a series of characteristic fragment ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for structural elucidation and confirmation of the compound's identity.

Illustrative GC-MS Data for a Derivatized Analog of Glycine, N-ethyl-N-(phenylmethyl)-

| Retention Time (min) | Detected Ion (m/z) | Relative Abundance (%) | Proposed Fragment Identity |

|---|---|---|---|

| 12.5 | 221 | 40 | [M]+ (Molecular Ion of a Trimethylsilyl derivative) |

| 12.5 | 206 | 100 | [M-CH3]+ |

| 12.5 | 148 | 65 | [M-COOTMS]+ |

| 12.5 | 91 | 85 | [C7H7]+ (Tropylium ion) |

Liquid Chromatography-Mass Spectrometry is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Glycine, N-ethyl-N-(phenylmethyl)- can be directly analyzed by LC-MS/MS without the need for derivatization.

In this method, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. Separation occurs as the sample is pumped through a column packed with a stationary phase. The choice of column and mobile phase is critical for achieving good separation.

After elution from the LC column, the analyte enters the mass spectrometer, typically equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. These soft ionization techniques generate protonated molecules [M+H]+ or other adducts with minimal fragmentation.

In a tandem mass spectrometer (MS/MS), a specific precursor ion (e.g., the [M+H]+ ion of Glycine, N-ethyl-N-(phenylmethyl)-) is selected in the first mass analyzer. This ion is then fragmented in a collision cell through collision-induced dissociation (CID). The resulting product ions are analyzed in the second mass analyzer, generating a product ion spectrum. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, making it ideal for quantitative analysis in complex matrices.

Illustrative LC-MS/MS Data for Glycine, N-ethyl-N-(phenylmethyl)-

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Proposed Fragment Identity |

|---|---|---|---|

| 194.12 | 148.08 | 15 | [M+H - HCOOH]+ |

| 194.12 | 118.08 | 25 | [M+H - COOH - C2H5]+ |

| 194.12 | 91.05 | 30 | [C7H7]+ (Tropylium ion) |

Liquid Chromatography-High Resolution Mass Spectrometry combines the separation capabilities of LC with the high mass accuracy and resolving power of mass analyzers such as time-of-flight (TOF) or Orbitrap. This technique is invaluable for the unambiguous identification of unknown compounds and for confirming the elemental composition of known substances.

The chromatographic separation in LC-HRMS is similar to that in conventional LC-MS. However, the high-resolution mass spectrometer can measure the mass-to-charge ratio of ions with very high precision (typically to within a few parts per million, ppm). This high mass accuracy allows for the determination of the elemental formula of an ion, as each unique combination of atoms will have a slightly different exact mass.

For Glycine, N-ethyl-N-(phenylmethyl)-, LC-HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm its elemental composition (C11H15NO2). Furthermore, the high resolution of the instrument allows for the separation of ions with very similar nominal masses, reducing the likelihood of isobaric interferences and increasing the confidence in compound identification.

Illustrative LC-HRMS Data for Glycine, N-ethyl-N-(phenylmethyl)-

| Theoretical m/z ([M+H]+) | Measured m/z | Mass Error (ppm) | Elemental Composition |

|---|---|---|---|

| 194.1125 | 194.1123 | -1.03 | C11H16NO2 |

Derivatization Strategies for Glycine, N Ethyl N Phenylmethyl and Its Analogues

The chemical modification of "Glycine, N-ethyl-N-(phenylmethyl)-" and its analogues is crucial for various applications, including the synthesis of more complex molecules and for enhancing their detectability in analytical methods. Derivatization strategies primarily target the compound's two main functional groups: the carboxylic acid and the tertiary amine.

Glycine, N Ethyl N Phenylmethyl As a Synthetic Intermediate

Utilization in Peptide and Peptoid Synthesis

N-substituted glycine (B1666218) (NSG) units are the foundational components of peptoids, which are a major class of peptide mimics, or peptidomimetics. nih.gov Peptoids are oligomers that are structurally similar to peptides but have their side chains attached to the backbone nitrogen atom rather than the alpha-carbon. nih.gov This structural difference grants them significant advantages, most notably resistance to proteolytic degradation, which is a common limitation for therapeutic peptides. nih.gov

Glycine, N-ethyl-N-(phenylmethyl)- serves as a monomer unit in the construction of these peptoid oligomers. The synthesis is typically performed on a solid support, allowing for the sequential addition of different N-substituted glycine monomers to build a specific sequence. nih.gov The ethyl and benzyl (B1604629) groups on the nitrogen of this particular monomer would function as the "side chain," influencing the resulting peptoid's structure and properties. The ability to readily incorporate a wide variety of substituents on the glycine nitrogen is a key advantage of peptoid chemistry, enabling the creation of vast combinatorial libraries for drug discovery and materials science. nih.gov

The utility of N-substituted glycines extends to their incorporation into larger, well-defined polymers and macrocycles. Polypeptoids, or poly(N-substituted glycine)s, are synthetic polymers that have gained attention for biomedical applications due to their biocompatibility and tunable properties. ontosight.ai The synthesis of these polymers can be controlled to produce specific lengths and sequences, analogous to the precision of peptide synthesis. nih.gov

Furthermore, N-alkylated residues like N-ethyl-N-benzylglycine are intentionally incorporated into macrocyclic peptides. nih.gov Many bioactive natural products are macrocycles, and introducing N-alkylation can improve crucial properties such as cell permeability and oral bioavailability. nih.gov Optimized solid-phase synthesis procedures allow for the creation of large libraries of macrocyclic peptides containing multiple, diverse N-alkylated units, including structures derived from N-ethyl-N-benzylglycine, to screen for novel biological activities. nih.gov

Role in the Construction of Nitrogen-Containing Heterocycles

N-substituted glycine derivatives are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are core scaffolds in many pharmaceuticals. tandfonline.com While glycine itself can act as a catalyst for multicomponent reactions to form heterocycles like pyranopyrazoles and polyhydroquinolines, its N-substituted derivatives serve as key structural synthons. tandfonline.com

One of the most powerful applications is in [3+2] cycloaddition reactions. N-substituted glycines can be readily converted into azomethine ylides, which are reactive 1,3-dipoles. These ylides can then react with various dipolarophiles to construct five-membered heterocyclic rings, such as pyrrolidines. For example, the decarboxylative annulation of 3-formyl chromones with N-substituted glycine derivatives is a known method to produce complex chromeno[2,3-b]pyrrol-4(1H)-ones. nih.gov This strategy provides a highly efficient route to complex, fused heterocyclic systems that are of significant interest in medicinal chemistry.

| Heterocyclic System | Synthetic Method | Glycine Derivative Role | Reference |

| Pyrrolidines | 1,3-Dipolar Cycloaddition | Precursor to Azomethine Ylide | nih.gov |

| Chromeno[2,3-b]pyrrol-4(1H)-ones | Decarboxylative Annulation | Methyleneamino Synthon | nih.gov |

| Pyranopyrazoles | One-Pot Multicomponent Reaction | Catalyst | tandfonline.com |

| Polyhydroquinolines | One-Pot Multicomponent Reaction | Catalyst | tandfonline.com |

Precursor for Complex Organic Molecules

The fundamental structure of Glycine, N-ethyl-N-(phenylmethyl)- makes it an important starting point for more elaborate molecules. Its ester form, ethyl N-(phenylmethyl)glycinate, is frequently used as an intermediate for pharmaceuticals, agrochemicals, and dyes. chemicalbook.comontosight.ai The synthesis of this intermediate is well-established, often involving the reaction of benzylamine (B48309) with a halogenated ethyl acetate (B1210297) or the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride. guidechem.comontosight.ai

This readily available building block can be further modified. For instance, N-aryl glycines are used as initiators in the photopolymerization of acrylates and epoxides. nih.gov Moreover, synthetic routes to complex molecules like N-[1-(phenylacetyl)-L-prolyl]glycine ethyl ester (Noopept) utilize glycine ethyl ester derivatives in multi-step syntheses, highlighting the role of the glycine core as a foundational element. google.com

Intermediates in Natural Product Synthesis

While direct use of Glycine, N-ethyl-N-(phenylmethyl)- in a natural product total synthesis is not widely documented, closely related N-substituted and functionalized glycine derivatives are crucial intermediates in the synthesis of complex, bioactive natural products. nih.gov Unnatural amino acids derived from glycine are key building blocks for these endeavors. nih.gov

A prominent example is the synthesis of Callyaerin A, a macrocyclic peptide natural product with anti-tubercular activity. researchgate.netnih.gov The total synthesis of this molecule relies on a building block derived from formylglycine, a glycine derivative with an aldehyde group. researchgate.netnih.gov This formylglycine residue is incorporated into the linear peptide precursor and then undergoes an intramolecular cyclization with an N-terminal amine to form the rare and structurally critical (Z)-2,3-diaminoacrylamide moiety of the final natural product. researchgate.netnih.gov This demonstrates how a functionalized glycine unit can be a linchpin in the construction of a complex natural product scaffold.

| Natural Product / Class | Key Glycine-Derived Intermediate | Role of Intermediate | Reference |

| Callyaerin A | Fmoc-formylglycine-diethylacetal | Forms a rare (Z)-2,3-diaminoacrylamide bridge upon cyclization. | researchgate.netnih.gov |

| Enteromycin carboxamide | N-Phenyl glycine | Involved in the bacterial biosynthetic pathway of the natural product. | nih.gov |

| Macrocyclic Peptides | N-alkylated amino acids | N-alkylation is a common feature in bioactive macrocyclic peptide natural products. | nih.gov |

Applications in Medicinal Chemistry Synthesis (Focus on building blocks, not drug activity)

In medicinal chemistry, N-substituted glycine derivatives like Glycine, N-ethyl-N-(phenylmethyl)- are considered "privileged scaffolds" or versatile building blocks for creating libraries of compounds for drug discovery. acs.orgnih.gov The strategy involves using the glycine core to introduce specific side chains (like the ethyl and benzyl groups) that can modulate the physicochemical properties (e.g., lipophilicity, solubility) and conformational preferences of the resulting molecules. acs.orgnih.gov